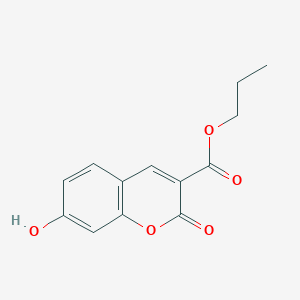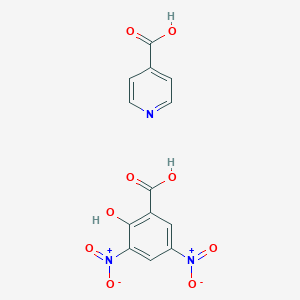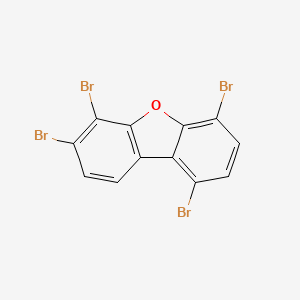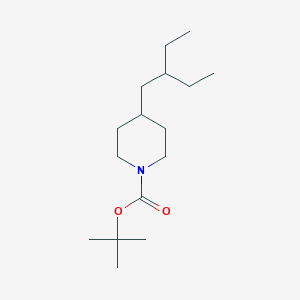
2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, propyl ester is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a benzopyran ring system with a carboxylic acid esterified with a propyl group. The hydroxyl and oxo groups on the benzopyran ring contribute to its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, propyl ester typically involves the esterification of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with propanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and is usually carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, propyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Acidic or basic hydrolysis can be employed to convert the ester group to a carboxylic acid.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, propyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and cardiovascular diseases.
Industry: Used in the production of dyes, perfumes, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, propyl ester involves its interaction with various molecular targets and pathways. The hydroxyl and oxo groups on the benzopyran ring can interact with enzymes and receptors, modulating their activity. This compound may also act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid methyl ester
- 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid ethyl ester
- 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid butyl ester
Uniqueness
Compared to its methyl, ethyl, and butyl ester counterparts, 2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, propyl ester may exhibit different solubility, reactivity, and biological activity due to the presence of the propyl group. This can influence its pharmacokinetic properties and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
579501-21-6 |
|---|---|
Molekularformel |
C13H12O5 |
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
propyl 7-hydroxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C13H12O5/c1-2-5-17-12(15)10-6-8-3-4-9(14)7-11(8)18-13(10)16/h3-4,6-7,14H,2,5H2,1H3 |
InChI-Schlüssel |
MDUTYARFAFBBLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[3-(4-morpholinyl)propyl]-](/img/structure/B12588982.png)

![3-[(3-Hydroxynaphthalen-2-yl)amino]-3-oxopropanoic acid](/img/structure/B12588992.png)

![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12589017.png)
![[3-{2-[(Octacosan-11-yl)oxy]-2-oxoethyl}-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B12589018.png)
![9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole](/img/structure/B12589024.png)

![1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol](/img/structure/B12589036.png)
![4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one](/img/structure/B12589040.png)


![Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B12589053.png)
![Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate](/img/structure/B12589066.png)
